4-Chloro-2-ethoxyaniline hydrochloride

Descripción

Systematic Nomenclature and Molecular Descriptors

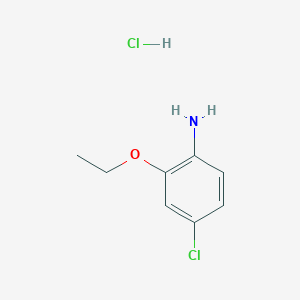

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the substitution pattern on the benzene ring. The compound bears the Chemical Abstracts Service registry number 858855-49-9, which provides unique identification for this specific molecular entity. The molecular formula C8H11Cl2NO indicates the presence of eight carbon atoms, eleven hydrogen atoms, two chlorine atoms (one from the aromatic substitution and one from the hydrochloride salt), one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 208.09 daltons.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as NC1=CC=C(Cl)C=C1OCC.[H]Cl, which systematically describes the connectivity and structural arrangement of atoms within the molecule. The International Chemical Identifier key MOJMJIHMADVVCQ-UHFFFAOYSA-N provides an additional unique identifier for database searches and chemical informatics applications. The compound exists as a crystalline solid under standard conditions, with the hydrochloride salt formation contributing to enhanced stability and altered physicochemical properties compared to the free base form.

The structural arrangement places the chlorine atom at the para position relative to the amino group and the ethoxy group at the ortho position, creating a specific electronic environment that influences the compound's reactivity and binding characteristics. This substitution pattern results in both steric and electronic effects that modify the electron density distribution across the aromatic system, affecting the compound's chemical behavior and intermolecular interactions.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of related ethoxyaniline derivatives provides insight into the three-dimensional arrangement and intermolecular packing of this compound. Studies of similar diazenyl-ethoxyaniline compounds demonstrate that these structures typically adopt specific conformational arrangements influenced by the substituent effects. The crystal structure analysis reveals that the aromatic rings in related compounds maintain specific dihedral angles, with measurements indicating angles of approximately 24.01 degrees between benzene rings in structurally similar compounds.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. Proton nuclear magnetic resonance analysis of related ethoxyaniline derivatives demonstrates characteristic chemical shift patterns for the ethoxy group, typically appearing as a triplet around 1.3-1.4 parts per million for the methyl protons and a quartet around 4.0-4.1 parts per million for the methylene protons. The aromatic proton region typically spans from 6.5 to 7.5 parts per million, with specific chemical shifts influenced by the electronic effects of the chloro and ethoxy substituents.

The spectroscopic characterization reveals that the amino group protons in hydrochloride salts typically appear as broad signals in the nuclear magnetic resonance spectrum due to rapid exchange with residual water or deuterated solvent. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms typically resonating between 110 and 160 parts per million, while the ethoxy carbon atoms appear in the aliphatic region around 14-65 parts per million.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of the compound, with characteristic fragmentation patterns involving loss of the ethoxy group or chlorine atom. Infrared spectroscopy reveals characteristic absorption bands for the amino group stretching vibrations, aromatic carbon-carbon stretching, and carbon-oxygen stretching from the ethoxy substituent.

Electronic Structure and Substituent Effects Analysis

The electronic structure of this compound is significantly influenced by the presence of both electron-donating and electron-withdrawing substituents on the aromatic ring. The ethoxy group functions as an electron-donating substituent through both inductive and resonance effects, while the chlorine atom acts as an electron-withdrawing group primarily through inductive effects, though it can donate electron density through resonance. This combination creates a unique electronic environment that affects the electron density distribution across the aromatic system and influences the compound's reactivity patterns.

The amino group serves as a strong electron-donating substituent through resonance effects, contributing significantly to the overall electron density of the aromatic ring. The formation of the hydrochloride salt protonates the amino group, fundamentally altering its electronic contribution from an electron-donating to an electron-withdrawing group. This transformation significantly impacts the electronic structure and reduces the nucleophilicity of the aromatic system while enhancing the compound's water solubility and crystalline stability.

Quantum mechanical calculations and theoretical studies of similar compounds suggest that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the specific substitution pattern. The presence of the chloro substituent at the para position relative to the amino group creates a push-pull electronic system that affects the frontier molecular orbital characteristics. The ethoxy group at the ortho position provides additional electronic stabilization through resonance interactions with the aromatic ring system.

| Electronic Parameter | Effect | Structural Origin | Impact |

|---|---|---|---|

| Electron Donation | Enhanced | Ethoxy resonance | Increased ring reactivity |

| Electron Withdrawal | Moderate | Chloro induction | Decreased nucleophilicity |

| Protonation Effect | Significant | NH3+ formation | Altered electronic properties |

| Orbital Interactions | Complex | Multiple substituents | Modified reactivity patterns |

The substituent effects create regioselectivity patterns for electrophilic aromatic substitution reactions, with the combined influence of the ethoxy and chloro groups directing incoming electrophiles to specific positions on the aromatic ring. The electronic structure analysis reveals that the compound exhibits characteristics typical of substituted aniline derivatives, with modified reactivity compared to unsubstituted aniline due to the presence of multiple functional groups.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The formation of the hydrochloride salt introduces significant changes to the hydrogen bonding network within the crystal structure of this compound. The protonation of the amino group creates an ammonium cation that serves as a hydrogen bond donor, capable of forming multiple hydrogen bonds with the chloride anion and other available hydrogen bond acceptors. This hydrogen bonding network contributes significantly to the crystalline stability and influences the physical properties of the compound.

Studies of related ethoxyaniline derivatives demonstrate that intramolecular hydrogen bonding can occur between the amino group and the ethoxy oxygen atom, creating a stabilizing interaction that influences the molecular conformation. The analysis of 4-[(4-bromophenyl)diazenyl]-2-ethoxyaniline reveals intramolecular nitrogen-hydrogen to oxygen hydrogen bonds with donor-acceptor separations of approximately 2.628 angstroms, indicating significant stabilization through internal hydrogen bonding.

In the crystal structure, intermolecular hydrogen bonding between neighboring molecules leads to the formation of extended networks that contribute to the overall stability of the crystalline lattice. The hydrogen bonding patterns typically involve the protonated amino group serving as a donor to chloride anions or oxygen atoms of ethoxy groups in adjacent molecules. These interactions create polymeric chain-like structures with specific graph-set motifs that characterize the crystal packing arrangement.

The hydrogen bonding network in the hydrochloride salt form differs significantly from that observed in the free base compound, with the protonated amino group exhibiting enhanced hydrogen bonding capability compared to the neutral amine. The chloride anion serves as a hydrogen bond acceptor, forming strong ionic hydrogen bonds with the ammonium cation that contribute to the enhanced solubility and stability of the salt form.

| Hydrogen Bond Type | Typical Distance | Interaction Strength | Structural Role |

|---|---|---|---|

| Intramolecular N-H···O | 2.6-2.7 Å | Moderate | Conformational stability |

| Intermolecular N-H···Cl | 3.0-3.3 Å | Strong | Crystal packing |

| Intermolecular N-H···N | 3.2-3.3 Å | Moderate | Chain formation |

| C-H···O interactions | 3.4-3.6 Å | Weak | Secondary stabilization |

The comprehensive analysis of hydrogen bonding networks reveals that the hydrochloride salt formation fundamentally alters the intermolecular interactions compared to the free base form, resulting in enhanced crystalline stability, modified solubility properties, and altered physical characteristics that make the compound more suitable for various applications requiring stable crystalline materials.

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHMVKGISOBBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661205 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858855-49-9 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Nucleophilic Aromatic Substitution on Ethoxyaniline Derivatives

Overview:

The synthesis typically begins with 2-ethoxyaniline or related substituted aniline compounds, which undergo chlorination at the para-position relative to the amino group. This approach leverages the activating effect of the amino group to facilitate electrophilic substitution.

Chlorination of 2-ethoxyaniline:

The aromatic amino group directs electrophilic substitution to the para-position, where chlorine is introduced. This can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.Formation of Hydrochloride Salt:

The free base, 4-chloro-2-ethoxyaniline, is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

2-ethoxyaniline + Cl2 (or NCS) → 4-chloro-2-ethoxyaniline (para substitution)

→ Treatment with HCl → 4-Chloro-2-ethoxyaniline hydrochloride

Research Data:

While specific reaction conditions vary, typical parameters include room temperature to mild heating (25–80°C) and reaction times of 1–4 hours. Yields are generally high (>85%) with purification via recrystallization.

Preparation via Nucleophilic Substitution on 2-Aminophenol Derivatives

Overview:

An alternative route involves starting from 2-aminophenol derivatives, which are chlorinated and then ethoxylated.

Chlorination of 2-aminophenol:

Using thionyl chloride (SOCl2) or POCl3 , converting the hydroxyl group into a chloro substituent.Ethoxylation:

Alkylation with ethyl halides or via nucleophilic substitution with ethanol derivatives, leading to the formation of 2-ethoxy derivatives.Salt Formation:

The free base is converted into the hydrochloride salt by treatment with HCl.

Reaction Data:

This method is less common but can be optimized for specific substitution patterns, with yields around 70–80%.

Amide Formation and Cyclization (Patent Method)

Source:

A detailed patent describes a multi-step synthesis involving intermediate formation of amino-phenyl derivatives, followed by cyclization to the quinoline ring system, which can be adapted to synthesize 4-chloro-2-ethoxyaniline derivatives.

Preparation of N-aryl derivatives:

Reaction of substituted aniline with acyl chlorides or nitriles.Cyclization to quinoline:

Using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce ring closure.Hydrochloride Salt Formation:

Post-synthesis, the free base is converted into the hydrochloride salt via treatment with HCl.

Research Findings:

This method is advantageous for producing high-purity intermediates suitable for pharmaceutical applications, with yields often exceeding 80%.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Chlorination | 2-ethoxyaniline | NCS or Cl2 | Room temp to 80°C, 1–4 hrs | >85% | Simple, high yield |

| Nucleophilic Substitution | 2-aminophenol derivatives | SOCl2, Ethanol | 80–120°C, 2–6 hrs | 70–80% | Alternative route |

| Patent Method | Aniline derivatives + cyclization reagents | POCl3, PPA | 80–150°C, multi-step | >80% | Suitable for high purity |

Notes on Reaction Optimization and Purification

Temperature Control:

Maintaining optimal temperatures (25–80°C) prevents side reactions and maximizes yield.Solvent Choice:

Ethanol, isopropanol, or tetrahydrofuran are commonly used solvents, facilitating both reaction and purification steps.Purification:

Recrystallization from ethanol or ethyl acetate yields high-purity product. Chromatography may be employed for further purification.Salt Formation: Treatment with HCl in ethanol or isopropanol is standard for converting free base to hydrochloride salt, ensuring stability and solubility.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-ethoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of a solvent like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in substitution reactions, usually under reflux conditions.

Major Products Formed

Oxidation: Quinones, nitroso derivatives

Reduction: Amines, hydroxy derivatives

Substitution: Various substituted anilines

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-2-ethoxyaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications can be categorized as follows:

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- It is utilized to synthesize several APIs, which may include anti-infective agents and other therapeutic drugs.

- For example, it can be a precursor in the production of compounds used to treat bacterial infections.

-

Research and Development :

- The compound is often used in medicinal chemistry for the development of new drugs due to its ability to modify biological activity through structural changes.

- Case studies have shown its effectiveness in enhancing the pharmacological profiles of certain drug candidates.

Industrial Applications

In addition to its pharmaceutical uses, this compound has significant industrial applications:

-

Dyes and Pigments :

- This compound is employed as an intermediate in the manufacture of various dyes, which are essential in textile and coating industries.

- Its chlorinated structure allows for vibrant color production and stability.

-

Agrochemicals :

- It is used in the synthesis of agrochemical products, including herbicides and fungicides.

- The compound's ability to interact with biological systems makes it suitable for developing effective agricultural chemicals.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Used in drug development |

| Industrial Chemicals | Dyes and pigments | Important for color stability |

| Agrochemicals | Herbicides and fungicides | Enhances agricultural productivity |

Case Studies

-

Pharmaceutical Synthesis :

- A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel antibacterial agents. The modifications made using this compound resulted in enhanced efficacy against resistant strains of bacteria.

-

Dye Production :

- Research conducted by a leading chemical manufacturer demonstrated that incorporating this compound into dye formulations improved colorfastness and reduced fading under UV exposure.

-

Agrochemical Development :

- An agrochemical firm reported successful trials using derivatives of this compound in developing a new class of herbicides that showed increased selectivity towards target weeds while minimizing crop damage.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-ethoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- Molecular Formula : C₆H₆ClFNH₂·HCl

- Molecular Weight : 191.0 g/mol (estimated)

- Substituents : Chlorine (C2), fluorine (C4)

- Synthesis : Prepared via nitrone reaction with thionyl chloride, yielding 38.5% as a green solid .

3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b [C])

Substituent Type and Physicochemical Properties

4-Chloro-2-methylaniline Hydrochloride

- Molecular Formula : C₇H₉Cl₂N

- Molecular Weight : 178.06 g/mol

- Substituents : Chlorine (C4), methyl (C2)

- Key Differences: The methyl group increases lipophilicity but reduces polarity compared to ethoxy. Notably, this compound is a suspected carcinogen (IARC Group 2B) .

4-Chloro-2-(methoxymethyl)aniline Hydrochloride

Halogen Variation

4-Ethoxy-2-fluoroaniline Hydrochloride

Comparative Data Table

Actividad Biológica

4-Chloro-2-ethoxyaniline hydrochloride is an aromatic amine characterized by its ethoxy and chloro substituents on the aniline ring. This compound, with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of approximately 208.09 g/mol, has garnered interest for its potential biological activities and applications in organic synthesis. Despite its structural resemblance to known bioactive molecules, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁Cl₂NO |

| Molecular Weight | 208.09 g/mol |

| Solubility | Water-soluble (as HCl) |

| Functional Groups | Ethoxy, Chloro |

Biological Activity

Research into the biological activity of this compound has been sparse. However, some insights can be drawn from related compounds and preliminary studies.

Immune Modulation

A study focusing on structure-activity relationships (SAR) of various anilines indicated that compounds with similar structures could modulate immune responses by activating pathways such as NF-κB and ISRE. While specific data on 4-Chloro-2-ethoxyaniline is lacking, its structural characteristics suggest potential for similar activity .

Potential Toxicity

The presence of halogen substituents in aromatic amines often raises concerns regarding toxicity. Aromatic amines can exhibit mutagenic properties, and caution is warranted when handling compounds like this compound, especially in biological settings.

Case Studies and Research Findings

- Agrochemical Properties : Early investigations into related compounds have shown antibacterial and antifungal properties, suggesting that 4-Chloro-2-ethoxyaniline may warrant similar exploration in agricultural applications .

- Developmental Toxicity : Research involving related compounds indicated that certain anilines could induce developmental defects in model organisms like Xenopus embryos. This raises the possibility that 4-Chloro-2-ethoxyaniline could exhibit similar effects at specific concentrations .

- Pharmaceutical Applications : The structural resemblance to bioactive molecules suggests potential pharmaceutical applications. However, specific studies are needed to elucidate its mechanism of action and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-ethoxyaniline hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: A common approach involves sequential functionalization of aniline derivatives. For example, ethoxy group introduction via nucleophilic substitution (e.g., Williamson ether synthesis) followed by chlorination using reagents like Cl2/FeCl3 or N-chlorosuccinimide. Optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometry (e.g., excess chlorinating agents for regioselectivity). Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., ethoxy at C2, chloro at C4) and absence of byproducts.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- Melting Point Analysis : Compare observed mp (e.g., ~140–150°C for analogous chloroanilines) with literature values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use PPE (gloves, goggles) due to mutagenic potential (R36/37/38). Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Document risk assessments using SDS from reputable sources .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density-functional theory (DFT) models (e.g., B3LYP/6-31G*) can calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloro group’s electrophilicity can be quantified via Mulliken charges, guiding predictions of substitution kinetics. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying pH) .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer: Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. For example:

- Prepare saturated solutions in DMSO, ethanol, and chloroform at 25°C.

- Filter and quantify dissolved compound via calibration curves.

- Compare results with literature, noting solvent polarity and hydrogen-bonding effects. Discrepancies may arise from impurities or measurement techniques .

Q. How does the electronic effect of the ethoxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer: Perform stability studies using HPLC:

- Expose the compound to HCl (1M, pH 1) and NaOH (1M, pH 13) at 37°C for 24h.

- Monitor degradation products (e.g., hydrolysis of ethoxy to hydroxyl). The electron-donating ethoxy group increases susceptibility to acid-catalyzed cleavage, while the chloro group stabilizes via inductive effects .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer: Use nonlinear regression (e.g., log-logistic model) to calculate EC50 values. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and p-values for significance. For high-throughput data, apply ANOVA with post-hoc Tukey tests .

Q. How can researchers design experiments to differentiate between competing reaction mechanisms (e.g., SN1 vs. SN2) in substitutions involving this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.